The Role of REDV Peptide in Cell Adhesion: A Technical Guide
The Role of REDV Peptide in Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Arg-Glu-Asp-Val (REDV) tetrapeptide is a crucial motif in cellular adhesion, playing a pivotal role in the interaction between cells and the extracellular matrix. This in-depth technical guide explores the function of the REDV peptide in cell adhesion, focusing on its interaction with integrin receptors, the downstream signaling pathways, and the experimental methodologies used to investigate these processes.
Core Function: A Specific Ligand for α4β1 Integrin
The REDV peptide is the minimal active sequence found within the CS5 region of the alternatively spliced type III connecting segment (IIICS) of fibronectin.[1][2][3] Its primary function in cell adhesion is to serve as a specific ligand for the α4β1 integrin, a heterodimeric transmembrane receptor.[1][2][3] This specific recognition and binding mediate the attachment and spreading of various cell types, most notably endothelial cells and endothelial progenitor cells.[1][4] The interaction is crucial for processes such as angiogenesis and the endothelialization of biomaterials. The specificity of the REDV-α4β1 interaction is highlighted by the fact that antifunctional antibodies against the α4 and β1 integrin subunits can inhibit cell adhesion to REDV-grafted substrates.[1][2]
Quantitative Analysis of REDV-Mediated Cell Adhesion
The interaction between the REDV peptide and its α4β1 integrin receptor, as well as the resulting cellular adhesion, can be quantified using several parameters. These metrics are essential for understanding the dynamics of this interaction and for the design of biomaterials and therapeutics that leverage this specific cell adhesion pathway.
| Parameter | Description | Typical Values | References |
| Dissociation Constant (Kd) | A measure of the binding affinity between the REDV peptide and the α4β1 integrin. A lower Kd indicates a higher binding affinity. | An apparent dissociation constant for REDV-binding adhesion receptors has been reported as 2.2 x 10⁻⁷ M. | [2] |
| Receptor Density | The number of α4β1 integrin receptors present on the cell surface. | Approximately 5.8 x 10⁶ sites/cell have been observed. | [2] |
| Optimal Ligand Density for Cell Capture | The surface density of immobilized REDV peptide that results in efficient capture of flowing cells, such as endothelial progenitor cells. | Selective cell capture has been observed at ligand densities lower than 1 molecule/nm². | [4] |
| Cell Adhesion and Spreading | Qualitative and quantitative assessment of cell attachment and morphological changes on REDV-coated surfaces. | REDV-grafted substrates promote the adhesion and spreading of Human Umbilical Vein Endothelial Cells (HUVECs).[1][3] | [1][3] |
Signaling Pathways in REDV-Mediated Cell Adhesion
The binding of the REDV peptide to α4β1 integrin initiates a cascade of intracellular signaling events that regulate cell adhesion, spreading, and migration. This signaling network involves the activation of key protein kinases and the modulation of small GTPases that control the organization of the actin cytoskeleton.
Upon REDV binding, α4β1 integrins cluster and activate Focal Adhesion Kinase (FAK).[5][6] Activated FAK autophosphorylates at Tyrosine 397, creating a binding site for the Src-homology 2 (SH2) domain of the Src family kinases.[5][7] The resulting FAK/Src complex phosphorylates other focal adhesion proteins, including paxillin and tensin.[5][8] Paxillin, in turn, can recruit talin, which provides a direct link to the actin cytoskeleton.[8]
The REDV-α4β1 interaction also modulates the activity of Rho family small GTPases, which are master regulators of the actin cytoskeleton. Specifically, this signaling pathway can lead to the activation of Rac1 and the inhibition of RhoA.[9][10][11] Rac1 activation promotes the formation of lamellipodia, which are essential for cell spreading and migration.[10][11][12] Conversely, the inhibition of RhoA, often mediated by the activation of p190RhoGAP, leads to a reduction in stress fiber formation and focal adhesion maturation, which can promote a more migratory phenotype.[10]
Experimental Protocols
Investigating the function of the REDV peptide in cell adhesion involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
Experimental Workflow for Studying REDV-Mediated Cell Adhesion
Cell Adhesion Assay on REDV-Coated Surfaces
This protocol assesses the ability of cells to adhere to a surface functionalized with the REDV peptide.
Materials:
-
96-well tissue culture plates
-
REDV peptide solution (e.g., 1 mg/mL in sterile PBS)
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS) for blocking
-
Target cells in suspension (e.g., HUVECs)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Plate reader
Procedure:
-
Coating: Add 100 µL of REDV peptide solution to each well of a 96-well plate. Incubate for 1-2 hours at 37°C or overnight at 4°C.[13][14][15][16][17]
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of PBS.[17]
-
Blocking: Add 200 µL of 1% BSA solution to each well to block non-specific binding sites. Incubate for 1 hour at 37°C.[17]
-
Washing: Aspirate the blocking solution and wash the wells three times with 200 µL of PBS.[17]
-
Cell Seeding: Trypsinize and resuspend the target cells in serum-free medium to a concentration of 1-5 x 10⁵ cells/mL. Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes and the gentleness of this step are critical and may need to be optimized for the specific cell type.[15]
-
Fixation: Add 100 µL of fixing solution to each well and incubate for 15-20 minutes at room temperature.[17]
-
Staining: Aspirate the fixing solution and add 100 µL of Crystal Violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing: Gently wash the wells with water until the excess stain is removed.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate for 15-30 minutes with gentle shaking to dissolve the stain from the adherent cells.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.
REDV-Peptide Affinity Chromatography
This technique is used to isolate and identify proteins from a cell lysate that bind to the REDV peptide, primarily the α4β1 integrin.
Materials:
-
Affinity chromatography column
-
Agarose or sepharose beads
-
REDV peptide
-
Coupling reagents (e.g., N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., Tris-buffered saline with a low concentration of non-ionic detergent)
-
Elution buffer (e.g., low pH glycine buffer or a buffer containing a high concentration of a competing ligand)
-
Neutralization buffer (if using a low pH elution buffer)
Procedure:
-
Ligand Immobilization: Covalently couple the REDV peptide to the agarose or sepharose beads using a suitable chemistry (e.g., NHS-ester chemistry). This creates the affinity matrix.
-
Column Packing: Pack a chromatography column with the REDV-coupled beads.
-
Equilibration: Equilibrate the column by washing it with several column volumes of wash buffer.
-
Cell Lysis: Prepare a cell lysate from the target cells by incubating them in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Sample Loading: Load the cell lysate onto the equilibrated column. Allow the lysate to slowly pass through the column to enable binding of the target proteins to the immobilized REDV peptide.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.
-
Elution: Elute the specifically bound proteins from the column using the elution buffer. Collect the eluate in fractions.
-
Analysis: Analyze the eluted fractions for the presence of the target protein (α4β1 integrin) using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Immunoprecipitation of α4β1 Integrin after Adhesion to REDV
This method is used to confirm the interaction of α4β1 integrin with the REDV peptide and to identify other proteins that may be part of the adhesion complex.
Materials:
-
Cells adhered to REDV-coated plates (from the adhesion assay)
-
Cell lysis buffer
-
Antibody specific for the α4 or β1 integrin subunit
-
Protein A/G-agarose or magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
Procedure:
-
Cell Adhesion and Lysis: Perform the initial steps of the cell adhesion assay. After the adhesion step, lyse the cells directly on the plate with ice-cold lysis buffer.
-
Lysate Collection: Scrape the cells and collect the lysate. Centrifuge to pellet insoluble material.
-
Pre-clearing (Optional): Incubate the lysate with Protein A/G beads for 30-60 minutes to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against the α4 or β1 integrin subunit to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in elution buffer or directly in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the integrin subunits and other potential interacting proteins.
Conclusion
The REDV peptide's specific interaction with the α4β1 integrin is a fundamental mechanism in cell adhesion, with significant implications for both basic research and the development of novel therapeutic and bioengineering strategies. A thorough understanding of the quantitative aspects of this interaction, the intricate signaling pathways it triggers, and the robust experimental methods used for its investigation is essential for professionals in the fields of cell biology, drug discovery, and regenerative medicine. This guide provides a comprehensive technical overview to support further research and development in this exciting area.
References
- 1. Vascular endothelial cell adhesion and spreading promoted by the peptide REDV of the IIICS region of plasma fibronectin is mediated by integrin alpha 4 beta 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Impact of REDV peptide density and its linker structure on the capture, movement, and adhesion of flowing endothelial progenitor cells in microfluidic devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Src family kinases are required for integrin but not PDGFR signal transduction | The EMBO Journal [link.springer.com]
- 8. Focal Adhesion Kinase (FAK) and c-Src Dependent Signal Transduction in Cell Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of RhoA activity by adhesion molecules and mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The on-off relationship of Rho and Rac during integrin-mediated adhesion and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Cell–Cell Adhesion by Rac and Rho Small G Proteins in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 14. researchgate.net [researchgate.net]
- 15. Cell Attachment Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Cell-substrate adhesion assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
